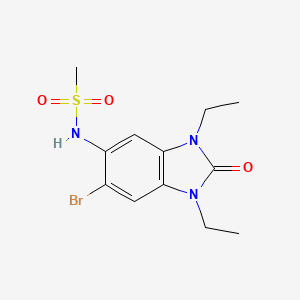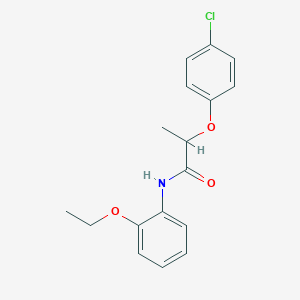
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide
描述
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase, which is a zinc-containing enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, this compound has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
实验室实验的优点和局限性
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It is also stable under certain conditions, which makes it suitable for long-term storage. However, one of the limitations is that it can be toxic to certain cells and organisms at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
未来方向
There are several future directions for the research on N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide. One of the directions is to study its potential use in the treatment of cancer. Several studies have shown that this compound exhibits antitumor activity and has the potential to be used as a chemotherapeutic agent. Another direction is to study its potential use in the treatment of diabetes. Studies have shown that this compound exhibits hypoglycemic activity and has the potential to be used as an antidiabetic agent. Furthermore, future research can focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields. It has been extensively studied in scientific research for its antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins in the body. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research, including its potential use in the treatment of cancer and diabetes.
科学研究应用
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methanesulfonamide has been extensively studied in scientific research. It has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
属性
IUPAC Name |
N-(6-bromo-1,3-diethyl-2-oxobenzimidazol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3S/c1-4-15-10-6-8(13)9(14-20(3,18)19)7-11(10)16(5-2)12(15)17/h6-7,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWKPCFPFQRZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)NS(=O)(=O)C)Br)N(C1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-allyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4416438.png)

![{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B4416459.png)

![1-(2-methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4416475.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4416490.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4416496.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4416514.png)
![1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4416519.png)
![7-(2-furyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416524.png)
![7,7-dimethyl-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4416527.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4416528.png)